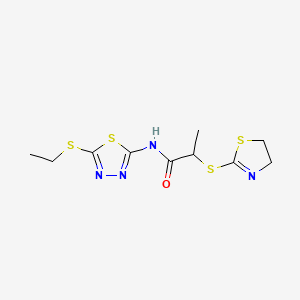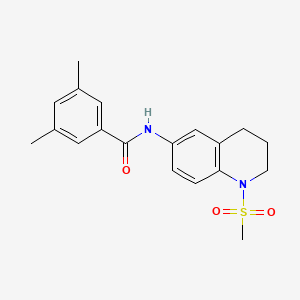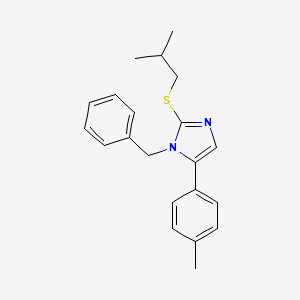![molecular formula C22H26ClF3N4S B2611043 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide CAS No. 1024194-20-4](/img/structure/B2611043.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
The compound is a part of a broader class of compounds used in pharmacological research. For instance, Hussain and Kaushik (2015) synthesized various 1-carbothioamide derivatives and investigated their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some compounds demonstrated potent anti-inflammatory activity with minimal ulcerogenic effects and moderate antimicrobial activity against tested bacterial and fungal strains (Hussain & Kaushik, 2015).
Anticancer Agents
Teimoori et al. (2011) designed, synthesized, and characterized a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives. These molecules were evaluated for their anti-cancer activity, with certain carboxamide moiety-containing derivatives showing promising results (Teimoori et al., 2011).
Synthesis of Novel Derivatives
Darehkordi and Ghazi (2013) synthesized carbothioamide derivatives and further processed them to form various important compounds like 4-oxothiozolidine derivatives, thiazole derivatives, and compounds containing [1,2,4]triazole rings. These compounds are significant as monomers for the synthesis of various dendrimers (Darehkordi & Ghazi, 2013).
Molecular Spectroscopic Studies
Sivakumar et al. (2020) conducted a molecular spectroscopic study on a novel pyrazole derivative. The study involved density functional theory (DFT) method, quantum chemical calculations, and molecular docking studies, concluding that certain atoms and groups are crucial for binding and the compound might exhibit antimicrobial activity (Sivakumar et al., 2020).
Synthesis of Hybrid Compounds
Torres and Rebolledo (2016) synthesized a series of optically active hybrid compounds combining 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. The study emphasized the synthesis process and the high yields obtained without racemization, underlining the efficacy of the method used (Torres & Rebolledo, 2016).
Mécanisme D'action
Trifluoromethylpyridines
This compound contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Piperidinol analogues
This compound also is a piperidinol analogue. Some piperidinol analogues have shown potent analgesic efficacy and an ultrashort to long duration of action .
Orientations Futures
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N4S/c1-14(2)18-6-5-17(11-15(18)3)28-21(31)30-8-4-7-29(9-10-30)20-19(23)12-16(13-27-20)22(24,25)26/h5-6,11-14H,4,7-10H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPCQWHTLVSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)

![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)


![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)